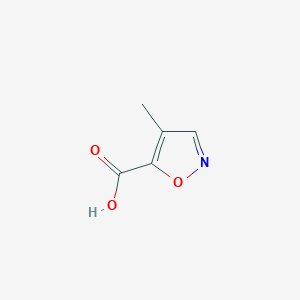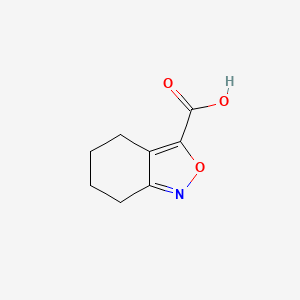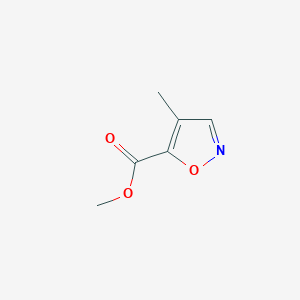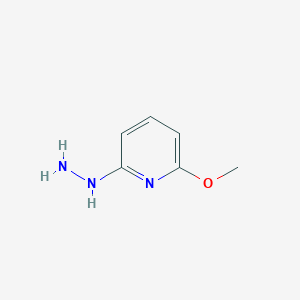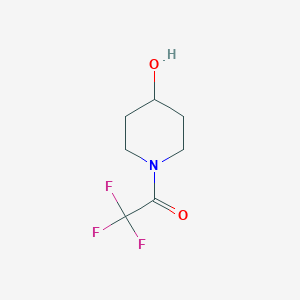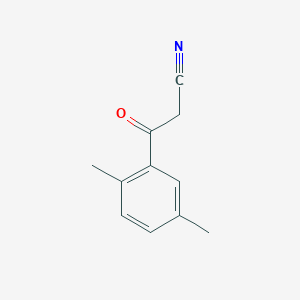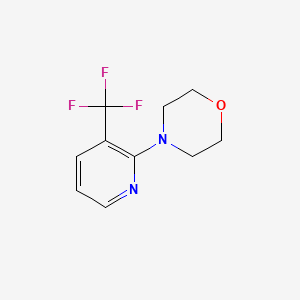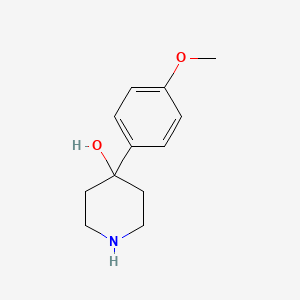
4-(4-Methoxyphenyl)piperidin-4-ol
Vue d'ensemble
Description
“4-(4-Methoxyphenyl)piperidin-4-ol” is a compound used for proteomics research . It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenyl)piperidin-4-ol” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methoxyphenyl)piperidin-4-ol” include a molecular formula of C12H17NO2 and a molecular weight of 207.27 .Applications De Recherche Scientifique
Antibacterial Properties
4-(4-Methoxyphenyl)piperidin-4-ol derivatives have been investigated for their antibacterial properties. A study by (Kim et al., 2011) demonstrated that certain compounds selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. Another research by (Mohanraj & Ponnuswamy, 2018) showed that some derivatives exhibit significant antibacterial activity against various organisms.
Stereochemistry and Synthesis
The stereochemistry and synthetic methods of compounds related to 4-(4-Methoxyphenyl)piperidin-4-ol have been a subject of research. (Ramakrishna et al., 2016) explored the influence of strain on the stereochemical outcome in synthesis. (Harini et al., 2014) discussed a synthesis protocol for related compounds and their potential biological properties.
Structural and Electronic Properties
The structural and electronic properties of 4-(4-Methoxyphenyl)piperidin-4-ol derivatives have been analyzed, providing insights into their pharmacological potential. (Georges et al., 1989) conducted a study on the crystal structures and molecular-orbital calculations of related anticonvulsant compounds.
Antioxidant and Antimicrobial Potential
Several studies have focused on the antioxidant and antimicrobial potential of compounds related to 4-(4-Methoxyphenyl)piperidin-4-ol. (Harini et al., 2014) and (Mohanraj & Ponnuswamy, 2017) explored the synthesis of novel derivatives and evaluated their biological properties, including antioxidant and antimicrobial activities.
Applications in Neurobiology
Research into 4-(4-Methoxyphenyl)piperidin-4-ol derivatives has extended into neurobiology, exploring their potential as dopamine transporter inhibitors, which could have implications for neurological disorders. (Lapa & Lapa, 2019) developed a library of N-substituted derivatives and assessed their impact on locomotor activity in mice.
Orientations Futures
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFHJSYBDBNFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70532040 | |
| Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)piperidin-4-ol | |
CAS RN |
50329-87-8 | |
| Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)
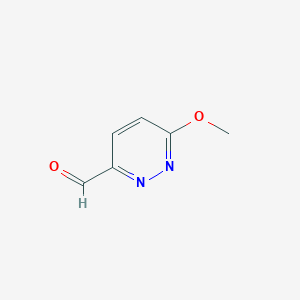
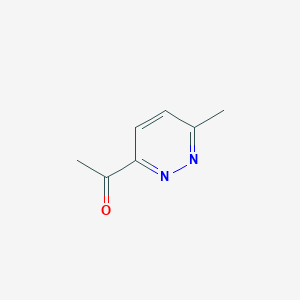
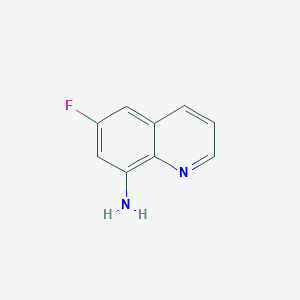
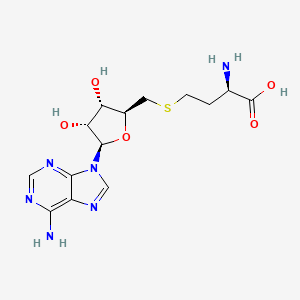
![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
